N-(1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide is a complex organic compound that features a benzothiazole ring, a furan ring, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Benzothiazole Ring: Starting from o-aminothiophenol and a suitable aldehyde, the benzothiazole ring can be synthesized through a cyclization reaction.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized from hydrazine and a 1,3-diketone through a condensation reaction.
Formation of the Furan Ring: The furan ring can be synthesized from furfural and a suitable reagent.
Coupling Reactions: The final compound can be formed by coupling the benzothiazole, furan, and pyrazole intermediates through amide bond formation using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, the compound could be studied for its potential biological activity. Compounds with benzothiazole and pyrazole rings are often investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
In medicine, N-(1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide could be explored as a potential drug candidate. Its structure suggests it might interact with various biological targets, making it a candidate for drug discovery programs.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or dyes. Its unique structure could impart desirable properties to these materials.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The benzothiazole ring could interact with DNA or proteins, while the pyrazole ring might inhibit specific enzymes.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-N-methyl-1H-pyrazole-5-carboxamide
- N-(1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-1H-pyrazole-5-carboxamide
- N-(1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-1,3-dimethyl-1H-pyrazole-3-carboxamide
Uniqueness
N-(1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide is unique due to the specific combination of its functional groups and rings. This unique structure could result in distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)-2,5-dimethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S/c1-12-10-15(21(2)20-12)17(23)22(11-13-6-5-9-24-13)18-19-14-7-3-4-8-16(14)25-18/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZSKGYJGJGJKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N(CC2=CC=CO2)C3=NC4=CC=CC=C4S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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